2,5-DIFLUORO-N-(2-PYRIMIDINYL)BENZENESULFONAMIDE
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Overview
Description
2,5-Difluoro-N-(2-pyrimidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This compound, in particular, has gained attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-aminopyrimidine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides.
Scientific Research Applications
2,5-Difluoro-N-(2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of sulfonamide-based drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-pyrimidinyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biological processes, such as folic acid synthesis in bacteria, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-(2-propynyl)benzamide
- 2,5-Difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
2,5-Difluoro-N-(2-pyrimidinyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the pyrimidinyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
2,5-difluoro-N-pyrimidin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2S/c11-7-2-3-8(12)9(6-7)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNVXHNFSHZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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